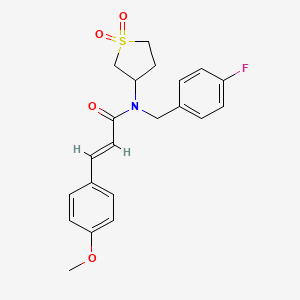![molecular formula C20H16FN3O4S2 B11122101 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11122101.png)
(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that features a variety of functional groups, including a thiadiazole ring, a fluorophenyl group, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The ethylsulfanyl group is then introduced via nucleophilic substitution.
The pyrrolidine-2,3-dione core can be synthesized through a cyclization reaction involving an appropriate dione precursor. The fluorophenyl group is usually introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrrolidine-2,3-dione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiadiazole ring and the fluorophenyl group suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring and fluorophenyl group could play key roles in binding to these targets, while the pyrrolidine-2,3-dione core might be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
- (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Uniqueness
The unique combination of functional groups in (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione sets it apart from similar compounds. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to analogs with different substituents.
This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H16FN3O4S2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16FN3O4S2/c1-3-29-20-23-22-19(30-20)24-15(11-6-4-5-7-12(11)21)14(17(26)18(24)27)16(25)13-9-8-10(2)28-13/h4-9,15,26H,3H2,1-2H3 |
InChI Key |
LBEXCFGVJXJLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Hydroxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122025.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B11122029.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11122033.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122034.png)
![5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11122048.png)
![5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11122053.png)
![Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11122054.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11122056.png)
![Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11122058.png)
![2-methoxyethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11122066.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11122071.png)
![Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B11122073.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-methylfuran-3-carboxamide](/img/structure/B11122086.png)
